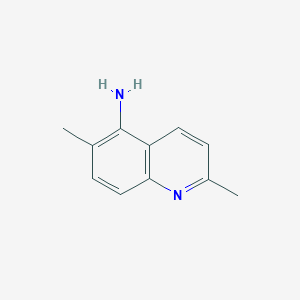

2,6-Dimethylquinolin-5-amine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylquinolin-5-amine can be analyzed using various techniques. For instance, single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) are commonly used for the structural determination of small molecules .

Chemical Reactions Analysis

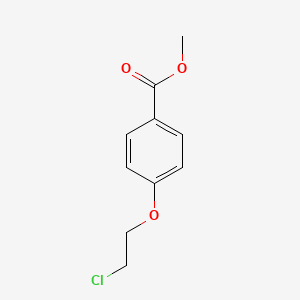

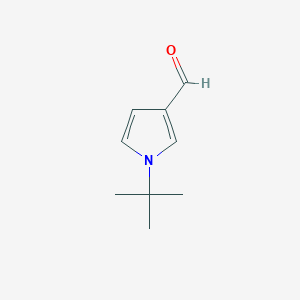

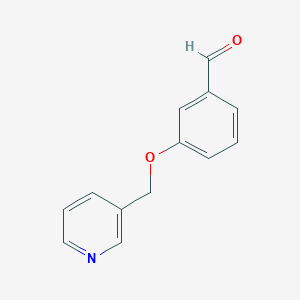

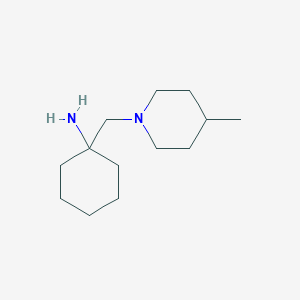

Quinoline derivatives, including 2,6-Dimethylquinolin-5-amine, can undergo various chemical reactions. For instance, amines can react with alkyl halides directly to give N-alkylated products .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethylquinolin-5-amine can be analyzed using various techniques. For instance, nanoparticle classification, physicochemical properties, characterization, and applications can provide insights into the properties of this compound .

Applications De Recherche Scientifique

-

Medicinal Chemistry : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Quinoline and its functionalized derivatives have shown substantial efficacies for future drug development .

-

Drug Design : Quinoline motifs have received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

-

Pharmacological Applications : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

-

Synthetic Organic Chemistry : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

-

Industrial Chemistry : Quinoline is an essential segment of both natural and synthetic compounds . It has a potential for industrial applications .

-

Green and Sustainable Chemical Processes : There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

Safety And Hazards

According to the safety data sheet for 2,6-Dimethylaniline, a compound structurally similar to 2,6-Dimethylquinolin-5-amine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Orientations Futures

Propriétés

IUPAC Name |

2,6-dimethylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-3-6-10-9(11(7)12)5-4-8(2)13-10/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJOWWYMHNQEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407669 | |

| Record name | 2,6-Dimethyl-quinolin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylquinolin-5-amine | |

CAS RN |

116632-59-8 | |

| Record name | 2,6-Dimethyl-quinolin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

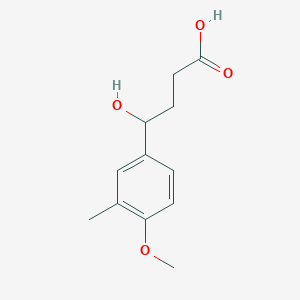

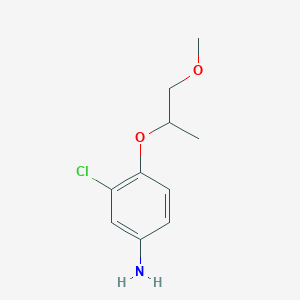

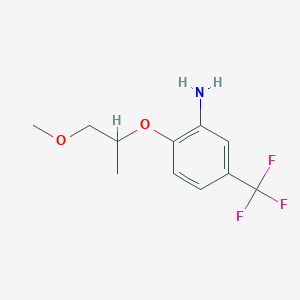

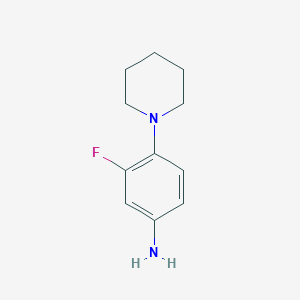

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)